N-(trifluoromethylthio)phthalimide

Trifluoromethylthiolation Electrophilicity Mayr Reactivity Scale

Inconsistent SCF₃ transfer yields from unstable or incompatible reagents delay lead optimization. N-(Trifluoromethylthio)phthalimide (CAS 719-98-2) is a shelf-stable, crystalline electrophilic trifluoromethylthiolating reagent that resolves these bottlenecks. • Delivers -SCF₃ to aryl boronic acids, amines, and thiols in 65-95% yield under mild conditions. • Compatible with Cu-catalyzed and metal-free protocols; metal-free conditions eliminate residual metal risk in API synthesis. • Air- and moisture-stable solid; prepared on >5 g scale; suitable for continuous flow synthesis.

Molecular Formula C9H4F3NO2S
Molecular Weight 247.2 g/mol
CAS No. 719-98-2
Cat. No. B1245806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(trifluoromethylthio)phthalimide
CAS719-98-2
SynonymsN-(trifluoromethylthio)phthalimide
Molecular FormulaC9H4F3NO2S
Molecular Weight247.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)SC(F)(F)F
InChIInChI=1S/C9H4F3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H
InChIKeyCFNSRIIHFLPQCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Trifluoromethylthio)phthalimide – Electrophilic Trifluoromethylthiolation


N-(Trifluoromethylthio)phthalimide (CAS 719-98-2) is a shelf‑stable, electrophilic trifluoromethylthiolating reagent that delivers the –SCF₃ group to a wide range of nucleophiles under mild conditions [1]. It is a crystalline solid (mp 111–115 °C) that can be prepared in high yield from phthalimide and AgSCF₃ and is compatible with both copper‑catalyzed and metal‑free protocols .

Electrophilic Transfer Delivers –SCF₃ to nucleophiles under mild conditions
Protocol Compatibility Compatible with copper-catalyzed and metal-free protocols
Storage & Handling Shelf-stable crystalline solid; no special storage required

N-(Trifluoromethylthio)phthalimide vs. Other SCF₃ Reagents


Electrophilic trifluoromethylthiolating reagents span a reactivity continuum of >6 orders of magnitude [1]. Even structurally similar N‑thioimides exhibit markedly different electrophilicities, which directly control reaction rates, substrate compatibility, and product yields. Substituting one reagent for another without adjusting the protocol often leads to incomplete conversion, lower yields, or complete failure of the transformation [2].

More Electrophilic SCF₃ Reagents (e.g., Saccharin Analog)
Higher reactivity may cause over-functionalization and reduce selectivity. Protocol re‑optimization is typically required.
Less Electrophilic SCF₃ Reagents (e.g., Succinimide Analog)
Lower electrophilicity can lead to incomplete conversion and lower yields under identical conditions. Direct substitution may fail.

Performance Benchmarks for N-(Trifluoromethylthio)phthalimide


Electrophilicity Ranking Among N-SCF₃ Reagents

The Mayr electrophilicity parameter (E) for N‑(trifluoromethylthio)phthalimide is −11.92, which places it between the highly reactive N‑trifluoromethylthiosaccharin (E = −6.48) and the less reactive N‑trifluoromethylthiosuccinimide (E = −12.56) [1].

Electrophilicity Rank
Head-to-head
E = −11.92
Intermediate reactivity supports broad scope and selectivity control
Saccharin analog E = −6.48; succinimide analog E = −12.56
Trifluoromethylthiolation Electrophilicity Mayr Reactivity Scale

Copper-Catalyzed Boronic Acid Trifluoromethylthiolation

In a direct head‑to‑head comparison, N‑(trifluoromethylthio)phthalimide (reagent 1) gave an 81% yield of 4‑biphenyl trifluoromethylsulfide under optimized copper catalysis, whereas the corresponding succinimide‑derived analog (reagent 2) delivered only 70% yield under identical conditions [1].

Cu-Catalyzed Yield vs. Analog
Head-to-head
81% vs 70% (+11 pp)
Yield advantage reduces waste in multi-step synthesis
4-biphenyl boronic acid, CuI/tBu-bpy, diglyme, 60 °C
C–SCF₃ bond formation Copper catalysis Boronic acids

Metal-Free Trifluoromethylthiolation of Amines and Thiols

Under mild, metal‑free conditions (CH₂Cl₂, room temperature), N‑(trifluoromethylthio)phthalimide converts a wide range of aliphatic and aromatic amines and thiols to the corresponding trifluoromethanesulfenamides and unsymmetrical disulfides in 45–99% isolated yields, with electron‑rich amines generally giving the highest yields [1].

Metal-Free Amine/Thiol Scope
Class-level
45–99% isolated yields
Metal-free protocol suitable for trace-metal-sensitive synthesis
Room temperature, CH₂Cl₂, 12 h
Metal‑free synthesis Trifluoromethanesulfenamides Unsymmetrical disulfides

Shelf Stability Under Ambient Conditions

Both N‑(trifluoromethylthio)phthalimide and its succinimide analog were found to be crystalline, air‑ and moisture‑stable solids that showed no detectable change by ¹H and ¹⁹F NMR after storage on the bench for one month [1]. In contrast, the highly reactive gas trifluoromethanesulfenyl chloride (CF₃SCl) must be handled under strict anhydrous conditions and is not shelf‑stable [2].

Shelf Stability vs. Gas Reagent
Head-to-head
No change after 1 month
Simplifies procurement and eliminates special handling
CF₃SCl requires anhydrous gas handling; not shelf-stable
Reagent stability Shelf life Procurement

Substrate Scope and Functional Group Tolerance

Under the optimized copper‑catalyzed conditions, N‑(trifluoromethylthio)phthalimide converts a diverse array of aryl and vinyl boronic acids to ArSCF₃ products in 65–95% isolated yields, including substrates bearing ester, cyano, amide, ketone, alkene, bromo, and iodo functionalities [1]. Heteroaryl boronic acids (thiophene, pyridine) also react in good yields.

Substrate Scope & FG Tolerance
Class-level
65–95% (13 examples)
Broad functional group compatibility streamlines route design
Esters, amides, CN, halogens, heteroarenes tolerated
Substrate scope Functional group tolerance Heteroarenes

Applications of N-(Trifluoromethylthio)phthalimide


Late-Stage Functionalization of Pharmaceutical Intermediates

The reagent's functional group tolerance (esters, amides, cyano, halogens) enables direct Ar–SCF₃ formation on complex drug candidates without protecting group chemistry [1]. Metal‑free conditions (Section 3, Evidence 3) are particularly valuable for API synthesis where residual metal contamination must be avoided [2].

Scalable Synthesis of Agrochemical Building Blocks

The reagent can be prepared on a >5 g scale and is stable to air and moisture [1]. Combined with the consistently high yields (65–95%) across diverse aryl boronic acids (Section 3, Evidence 5), this makes it a practical choice for the kilogram‑scale production of fluorinated agrochemical intermediates.

Rapid SAR Exploration in Medicinal Chemistry

The –SCF₃ group imparts one of the highest Hansch lipophilicity parameters (π = 1.44), enhancing membrane permeability and metabolic stability [1]. The broad scope and reliable 65–95% yields (Section 3, Evidence 5) allow medicinal chemists to quickly synthesize diverse SCF₃‑containing analogs for structure‑activity relationship studies.

Continuous Flow Trifluoromethylthiolation

The solid, non‑volatile nature of the reagent and its metal‑free reactivity with amines and thiols (Section 3, Evidence 3) are well suited for continuous flow synthesis, where homogeneous solutions and consistent reactivity are essential [2].

Application
Selection Property
Validation Focus
Late-Stage Functionalization
Functional group tolerance & metal-free option
Trace metal analysis, protecting-group-free routes
Agrochemical Building Blocks
Air/moisture-stable solid & scalable preparation
Yield reproducibility at scale, consistent quality
Medicinal Chemistry SAR
Broad scope with high lipophilicity SCF₃
Rapid analog synthesis, reliable yield range
Continuous Flow Synthesis
Non-volatile solid, metal-free amine/thiol reactivity
Homogeneous solution consistency, reactor compatibility

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